molecular formula C16H21ClN4O4S B12729256 N,N-diethyl-2-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)ethanamine oxide;hydrochloride CAS No. 157023-81-9

N,N-diethyl-2-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)ethanamine oxide;hydrochloride

Cat. No.: B12729256
CAS No.: 157023-81-9
M. Wt: 400.9 g/mol
InChI Key: HJNNWSRINTUVIJ-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)ethanamine oxide;hydrochloride: is a complex organic compound with the molecular formula C16H21ClN4O4S . This compound is known for its unique structure, which includes a pyridazino[4,5-b][1,4]benzothiazin core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)ethanamine oxide;hydrochloride involves multiple steps, starting from the preparation of the pyridazino[4,5-b][1,4]benzothiazin core. The key steps include:

    Formation of the Pyridazino[4,5-b][1,4]benzothiazin Core: This step typically involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Ethanamine Oxide Group: This is achieved through a series of substitution reactions, where the ethanamine oxide group is introduced to the core structure.

    Final Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, which is often done by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)ethanamine oxide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to its lower oxidation state forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N,N-diethyl-2-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)ethanamine oxide;hydrochloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)ethanamine oxide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: It can inhibit or activate specific enzymes, leading to changes in metabolic pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, triggering a cascade of intracellular events.

    Modulating Gene Expression: It can influence the expression of certain genes, affecting cellular functions.

Comparison with Similar Compounds

N,N-diethyl-2-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)ethanamine oxide;hydrochloride can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and chemical properties, making this compound unique in its applications and reactivity.

Properties

CAS No.

157023-81-9

Molecular Formula

C16H21ClN4O4S

Molecular Weight

400.9 g/mol

IUPAC Name

N,N-diethyl-2-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)ethanamine oxide;hydrochloride

InChI

InChI=1S/C16H20N4O4S.ClH/c1-3-20(22,4-2)10-9-19-16(21)15-13(11-17-19)18-12-7-5-6-8-14(12)25(15,23)24;/h5-8,11,18H,3-4,9-10H2,1-2H3;1H

InChI Key

HJNNWSRINTUVIJ-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CCN1C(=O)C2=C(C=N1)NC3=CC=CC=C3S2(=O)=O)[O-].Cl

Origin of Product

United States

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